
N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide, also known as CTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the potassium channel, which plays an important role in the regulation of cellular excitability. The unique properties of CTB make it an ideal tool for investigating the mechanisms underlying neuronal excitability and synaptic transmission.
Mécanisme D'action
N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide works by blocking the potassium channels in neurons, which leads to an increase in the excitability of the cells. This increase in excitability can lead to enhanced synaptic transmission and neuronal firing, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific context in which it is used. In general, this compound has been shown to enhance synaptic transmission and neuronal firing, which can have both beneficial and detrimental effects depending on the context. This compound has also been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide is its potency and specificity as a potassium channel inhibitor. This makes it an ideal tool for investigating the mechanisms underlying neuronal excitability and synaptic transmission. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental contexts.
Orientations Futures
There are many potential future directions for research involving N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide. One area of interest is the development of new and more potent potassium channel inhibitors that can be used in a wider range of experimental contexts. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as epilepsy and stroke. Finally, there is also interest in exploring the potential anti-inflammatory effects of this compound, which may have broader implications for the treatment of a range of diseases.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide involves several steps, including the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(cyanomethyl)butanamide. The final product is obtained through a purification process involving recrystallization.
Applications De Recherche Scientifique
N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has been widely used in scientific research for its ability to inhibit potassium channels. It has been used to investigate the mechanisms underlying neuronal excitability and synaptic transmission, as well as the role of potassium channels in the regulation of cellular excitability. This compound has also been used in studies of epilepsy, stroke, and other neurological disorders.
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2OS/c11-8-6-7(10(12)16-8)2-1-3-9(15)14-5-4-13/h6H,1-3,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDZGAJIJYKYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCCC(=O)NCC#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2721932.png)
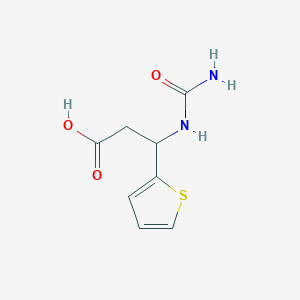
![4-Methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride](/img/structure/B2721934.png)
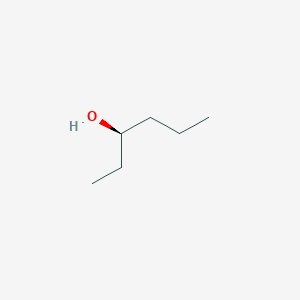
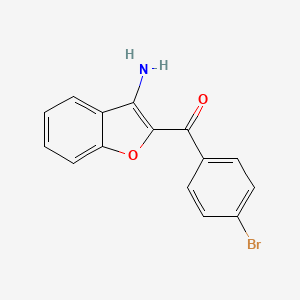
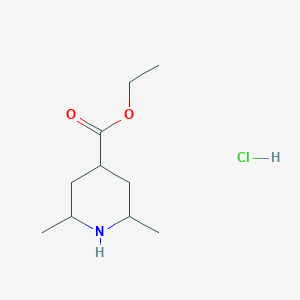
![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)
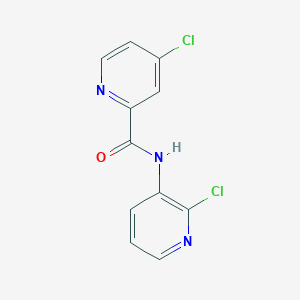
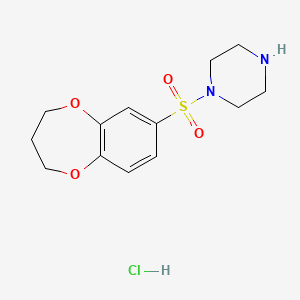


![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)